molecular formula C11H5F7N2OS B5486413 N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide

Cat. No.: B5486413
M. Wt: 346.23 g/mol
InChI Key: ODWFXLFCDKPTHY-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic structures containing both benzene and thiazole rings. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide typically involves the reaction of 2-aminobenzothiazole with heptafluorobutyric anhydride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)-acetamide
  • N-(1,3-Benzothiazol-2-yl)-benzamide
  • N-(1,3-Benzothiazol-2-yl)-propionamide

Uniqueness

N-(1,3-Benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide is unique due to the presence of the heptafluorobutanamide group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its non-fluorinated counterparts .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2,2,3,3,4,4,4-heptafluorobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F7N2OS/c12-9(13,10(14,15)11(16,17)18)7(21)20-8-19-5-3-1-2-4-6(5)22-8/h1-4H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWFXLFCDKPTHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F7N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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